molecular formula C11H24BNO2 B1403142 (S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine CAS No. 1259365-04-2

(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

Cat. No. B1403142
M. Wt: 213.13 g/mol
InChI Key: HXJZYFVCKQVEEE-UHFFFAOYSA-N
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Description

“(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine” appears to be an organic compound that contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and an amine group (pentan-1-amine). The (S)- prefix indicates that it is the S-enantiomer of the compound, which refers to its specific spatial arrangement.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pentan-1-amine precursor with a boronic ester. The exact conditions and reagents would depend on various factors and would need to be optimized for this specific compound.



Molecular Structure Analysis

The molecular structure would be characterized by the presence of the boronic ester and amine functional groups. The exact three-dimensional structure would depend on the (S)-configuration.



Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, so this compound could potentially be used as a reagent in such reactions. The amine group might also participate in reactions, such as acid-base reactions or nucleophilic substitutions.



Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the amine group might make the compound a weak base.


Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.


Future Directions

The potential applications and future directions would depend on the specific properties and reactivity of the compound. It could potentially be used in the synthesis of other compounds, particularly in cross-coupling reactions if the boronic ester group is reactive.


properties

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BNO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJZYFVCKQVEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Reactant of Route 2
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Reactant of Route 3
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Reactant of Route 4
Reactant of Route 4
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Reactant of Route 5
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Reactant of Route 6
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

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